Tpl2 Kinase Inhibitor (hydrochloride)

Description

Overview of TPL2 (COT/MAP3K8) as a Serine/Threonine Protein Kinase

TPL2 is classified as a serine/threonine protein kinase, a type of enzyme that functions by adding a phosphate (B84403) group to specific serine or threonine residues on other proteins. nih.govpatsnap.com This process, known as phosphorylation, acts as a molecular switch, altering the activity of the target protein. biologyinsights.com TPL2 is a member of the MAP3K family, which consists of 21 characterized kinases. nih.gov The gene encoding TPL2 can produce two protein isoforms, with the shorter version exhibiting weaker transforming activity. wikipedia.org

Functional Role of TPL2 as a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) in Cellular Regulation

As a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K), TPL2 is a key upstream regulator in the MAPK signaling cascade. nih.govpatsnap.com This pathway is a vital communication channel that relays signals from outside the cell to the nucleus, influencing gene expression and a wide array of cellular responses. biologyinsights.compatsnap.com TPL2's primary role is to phosphorylate and activate downstream kinases, specifically MEK1/2, which in turn activate ERK1/2. patsnap.comreactome.org This activation is not indiscriminate; it is a tightly regulated process that ensures cellular signals are transmitted accurately and efficiently. biologyinsights.com

Fundamental Involvement of TPL2 in Intracellular Signaling Pathways

Pathophysiological Implications of Aberrant TPL2 Activity in Disease Contexts

Dysregulation of TPL2 activity has been implicated in a variety of diseases, highlighting its importance in maintaining cellular homeostasis. patsnap.com

The role of TPL2 extends to autoimmune diseases, where the immune system mistakenly attacks the body's own tissues. patsnap.com Studies have shown that TPL2 is a critical mediator in the development of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.govnih.gov In this context, TPL2 is essential for the pathological action of Th17 cells, a type of T cell that drives autoimmune inflammation. nih.govnih.gov It achieves this by linking the IL-17 receptor signal to the activation of another kinase, TAK1. nih.govnih.gov Research also suggests that TPL2 regulates the type of inflammatory response that develops in colitis, indicating its potential as a therapeutic target for specific types of autoimmunity. uga.edu

The connection between TPL2 and cancer is complex, with the kinase exhibiting both tumor-promoting and tumor-suppressing functions depending on the context. biologyinsights.comnih.gov Its role as a proto-oncogene is often tied to its function in inflammation, as chronic inflammation can create a microenvironment that supports tumor growth. biologyinsights.comnih.gov Upregulation of TPL2 has been observed in several human cancers, including breast, colorectal, gastric, prostate, and kidney cancer. nih.gov For instance, TPL2 expression is elevated in approximately 40% of human breast cancer specimens. nih.gov It can promote tumor progression and metastasis by activating signaling pathways that increase cell proliferation, survival, and invasion. nih.gov Conversely, in some cancers, such as lung cancer, TPL2 can act as a tumor suppressor. nih.govpnas.org Low levels of TPL2 have been correlated with reduced survival in lung cancer patients, and it has been shown to antagonize oncogene-induced cell transformation. nih.govpnas.org

Tpl2 Kinase Inhibitor (hydrochloride) Research Findings

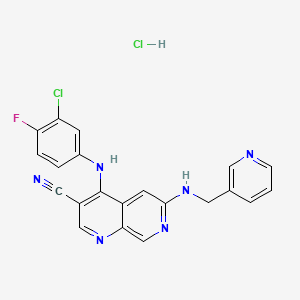

The Tpl2 Kinase Inhibitor (hydrochloride) is a small molecule compound that has been instrumental in elucidating the function of TPL2. sigmaaldrich.com This inhibitor is a cell-permeable, reversible, and ATP-competitive inhibitor of Tpl2 kinase, with a reported IC50 of 50 nM. merckmillipore.comlabchem.com.my It demonstrates significant selectivity for Tpl2 over other kinases such as EGFR, MEK, MK2, p38, and Src. merckmillipore.com

Interactive Data Table: Tpl2 Kinase Inhibitor (hydrochloride) Details

| Property | Value | Source |

| CAS Number | 871307-18-5 | sigmaaldrich.com |

| Synonyms | c-Cot Kinase Inhibitor, MAP3K8 Kinase Inhibitor | biomol.com |

| Molecular Formula | C21H14ClFN6 · xHCl | biomol.com |

| Molecular Weight | 404.83 g/mol | sigmaaldrich.com |

| IC50 (Tpl2) | 50 nM | merckmillipore.comlabchem.com.my |

| Form | Solid | sigmaaldrich.com |

| Solubility | DMSO: 10 mg/mL | sigmaaldrich.com |

Research has shown that this inhibitor can effectively block the production of TNF-α induced by lipopolysaccharide (LPS) in both primary human monocytes and whole blood. merckmillipore.combiomol.com Furthermore, it has been observed to thwart endothelial cell function in angiogenesis, a critical process in cancer development, by preventing angiogenic factor-induced cell proliferation and migration. nih.gov

Neuroinflammatory Processes

Neuroinflammation is an immune response in the central nervous system (CNS) aimed at protecting and repairing tissue after injury or pathogenic challenge. nih.gov While acute neuroinflammation can be beneficial, chronic activation of immune cells in the brain, such as microglia and astrocytes, can become detrimental, leading to neuronal damage and contributing to the progression of neurodegenerative diseases. nih.govnih.gov

TPL2 (MAP3K8) has emerged as a key regulator in neuroinflammatory processes. elifesciences.orgnih.gov Research indicates that TPL2 is expressed in various brain cells, and its levels can increase under disease conditions. nih.govresearchgate.net For instance, elevated TPL2 protein levels have been observed in the cortex of Alzheimer's disease patients compared to healthy individuals. elifesciences.orgresearchgate.net

The primary role of TPL2 in neuroinflammation is linked to its function within microglia, the resident immune cells of the brain. nih.govelifesciences.org When activated by inflammatory stimuli, such as lipopolysaccharide (LPS), microglia trigger signaling cascades to produce inflammatory molecules. elifesciences.orgresearchgate.net TPL2 is a crucial node in this process, specifically regulating the MAPK pathway. elifesciences.orgresearchgate.net Its activation leads to the phosphorylation of downstream kinases MEK1/2 and ERK1/2, which in turn control the production of pro-inflammatory cytokines and chemokines like TNFα, IL-1α, IL-6, and CXCL1. patsnap.comelifesciences.orgresearchgate.net

Studies have shown that inhibiting TPL2 kinase activity, either pharmacologically with small molecule inhibitors or through genetic modification, significantly dampens the inflammatory response in microglia. elifesciences.orgresearchgate.net This inhibition leads to a dramatic decrease in the production of pro-inflammatory cytokines. elifesciences.org Furthermore, activated microglia can be toxic to neurons, and research using co-culture systems of microglia and neurons has demonstrated that blocking TPL2 function can protect neurons from this microglia-mediated toxicity. elifesciences.orgbiorxiv.org

Beyond microglia, TPL2 also plays a role in astrocytes, another key cell type in the CNS. It has been shown to mediate the expression of chemokines and pro-inflammatory cytokines in astrocytes in response to interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases like multiple sclerosis. oncotarget.comnih.gov

In animal models of neurodegeneration, such as those for tauopathies (a class of diseases that includes Alzheimer's), the loss of TPL2 kinase activity has been shown to be neuroprotective. elifesciences.orgnih.gov It reduces neuroinflammation, rescues synapse loss, mitigates brain volume loss, and improves behavioral deficits. elifesciences.orgnih.govbiorxiv.org This protection is associated with a reduction in activated microglia and infiltrating peripheral immune cells. elifesciences.orgnih.govbiorxiv.org These findings underscore the harmful consequences of TPL2 activation in the brain, which include excessive cytokine release, astrocyte activation, and immune cell infiltration. nih.gov

Rationale for TPL2 as a Promising Therapeutic Target

The central role of TPL2 in amplifying inflammatory responses makes it an attractive therapeutic target for a wide array of diseases. patsnap.comnih.gov The rationale for targeting TPL2 is based on its function as a critical, stimulus-specific kinase in inflammatory signaling, which suggests that its inhibition could be both effective and potentially more targeted than broader anti-inflammatory agents. nih.govbmj.com

Key points supporting TPL2 as a therapeutic target include:

Central Role in Inflammation : TPL2 is a primary regulator of the ERK signaling pathway downstream of multiple pro-inflammatory stimuli, including bacterial products (LPS), TNFα, and IL-1β. bmj.comacrabstracts.org It is required for the expression of key pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8. patsnap.comacrabstracts.orgnih.gov By controlling both the production of and the cellular response to these cytokines, TPL2 creates an amplification loop for inflammation. acrabstracts.org Inhibiting TPL2 can therefore disrupt this cycle.

Selectivity in Signaling : A crucial aspect of TPL2's appeal as a drug target is its selective activation by inflammatory stimuli. nih.govbmj.com Research has shown that while TPL2 inhibition blocks ERK activation in response to inflammatory signals like TNFα, it does not affect ERK activation stimulated by growth factors (Ras-mediated signaling). bmj.com This selectivity suggests that TPL2 inhibitors could modulate pathological inflammation without interfering with essential growth factor-related cellular processes, potentially offering a better safety profile. nih.gov

Broad Therapeutic Potential : The dysregulation of TPL2-mediated pathways is implicated in numerous conditions. Preclinical studies using genetic tools and specific small-molecule inhibitors have demonstrated the potential benefits of TPL2 inhibition in models of:

Inflammatory and Autoimmune Diseases : Conditions like rheumatoid arthritis, inflammatory bowel disease, psoriasis, and multiple sclerosis are characterized by chronic, dysregulated inflammation. patsnap.comelifesciences.org Pharmacological inhibition of TPL2 has been shown to decrease the production of TNFα and other inflammatory mediators in primary human cells relevant to these diseases. nih.gov

Neuroinflammatory Disorders : As detailed previously, emerging research strongly implicates TPL2 in the pathology of Alzheimer's disease and other neurodegenerative conditions. patsnap.comelifesciences.org Inhibiting TPL2 kinase activity could reduce neuroinflammation and protect against neuronal damage. patsnap.comnih.govbiorxiv.org

Cancer : TPL2 has complex, often contradictory roles in cancer, sometimes acting as an oncogene and other times as a tumor suppressor. nih.gov However, in many cancers, including certain types of breast, prostate, and ovarian cancer, TPL2-mediated signaling promotes tumor growth and survival. nih.govplos.orgcurie.fr In these contexts, TPL2 is considered a viable anti-cancer target. nih.govdntb.gov.ua

The development of potent and highly selective TPL2 inhibitors, such as the hydrochloride salt form which aids in solubility and formulation, provides the necessary tools to validate this target in clinical settings. Studies with these inhibitors confirm that the catalytic activity of TPL2 is required for inflammatory responses in human cells, reinforcing the notion that TPL2 is a valid and promising therapeutic target for human inflammatory diseases. nih.gov

Data Tables

Table 1: TPL2's Role in Cellular Signaling and Disease

| Category | Details | Supporting Evidence/Examples | Reference |

|---|---|---|---|

| Signaling Pathway | Mitogen-Activated Protein Kinase (MAPK) Cascade | TPL2 is a MAP3K that phosphorylates and activates MEK1/2, leading to the activation of ERK1/2. | patsnap.comoup.com |

| Primary Function | Regulation of Inflammation and Immune Response | Controls the production of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) in response to stimuli like LPS and TNFα. | patsnap.combmj.comacrabstracts.org |

| Implicated Diseases | Inflammatory & Autoimmune Diseases | Rheumatoid Arthritis, Inflammatory Bowel Disease, Psoriasis, Multiple Sclerosis. | patsnap.comelifesciences.org |

| Neuroinflammatory Disorders | Alzheimer's Disease, Tauopathies. | patsnap.comelifesciences.orgnih.gov | |

| Cancer | Breast, Prostate, Ovarian, Melanoma. | nih.govplos.orgcurie.frnih.gov |

Table 2: Research Findings on TPL2 Inhibition in Neuroinflammation

| Model System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Primary Mouse Microglia Culture | TPL2 small molecule inhibitors (G-767, G-432) | Significantly reduced LPS-induced phosphorylation of ERK and p38; Greatly decreased production of inflammatory cytokines (TNFα, IL-1α, IL-6, CXCL1). | elifesciences.orgresearchgate.net |

| Microglia-Neuron Co-culture | Pharmacological and genetic inhibition of TPL2 | Protected neurons from death induced by activated microglia. | elifesciences.orgbiorxiv.org |

| Tauopathy Mouse Model (Chronic Neurodegeneration) | Loss of TPL2 kinase activity (TPL2-KD mice) | Reduced neuroinflammation, rescued synapse loss, brain volume loss, and behavioral deficits. | elifesciences.orgnih.govbiorxiv.org |

| Animal Model of Multiple Sclerosis (EAE) | Tpl2-deficient mice | Identified TPL2 as a crucial signaling factor mediating neuroinflammation. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H15Cl2FN6 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C21H14ClFN6.ClH/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13;/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28);1H |

InChI Key |

KEDACRYGOAMPOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl.Cl |

Origin of Product |

United States |

Molecular Mechanisms of Tpl2 Kinase Inhibition

TPL2 Activation and Regulatory Mechanisms

The activation of TPL2 is a multi-step process initiated by a variety of extracellular stimuli and orchestrated by a network of interacting proteins. In its inactive state, TPL2 is sequestered in a stable complex that both inhibits its kinase activity and protects it from degradation. Cellular stimulation triggers a cascade of events that leads to the release and subsequent activation of TPL2, allowing it to phosphorylate its downstream targets.

Upstream Signaling Stimuli and Receptor Activation

TPL2 is a key downstream effector for a range of immune and inflammatory receptors. researchgate.netpatsnap.com The activation of TPL2 is initiated by signals emanating from Toll-like receptors (TLRs), the tumor necrosis factor receptor (TNFR) superfamily, the interleukin-1 receptor (IL-1R), CD40, the interleukin-17 receptor (IL-17R), and certain G-protein coupled receptors (GPCRs). researchgate.netnih.govnih.gov For instance, lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a signaling cascade that potently activates TPL2. nih.govnih.gov Similarly, pro-inflammatory cytokines such as TNF-α and IL-1β, acting through their respective receptors, also converge on the TPL2 pathway. nih.govnih.gov The engagement of CD40 on B-cells and macrophages is another crucial trigger for TPL2 activation. nih.govnih.gov This wide array of upstream activators underscores the central role of TPL2 in integrating diverse inflammatory signals.

Regulation by Complex Formation with NF-κB1 p105 and ABIN-2

In unstimulated cells, TPL2 exists in a stable ternary complex with the NF-κB1 precursor protein p105 and the A20-binding inhibitor of NF-κB (ABIN-2). nih.govnih.govportlandpress.comnih.gov This complex is fundamental to the regulation of TPL2. The association with p105 serves a dual purpose: it maintains the stability of the TPL2 protein and simultaneously inhibits its kinase activity. nih.govreactome.org The C-terminal region of p105 interacts with TPL2, sterically hindering its access to downstream substrates like MEK1/2. nih.govreactome.org ABIN-2, a ubiquitin-binding protein, also contributes to the stability of the TPL2 protein within this complex. nih.govnih.gov The formation of this tripartite complex is therefore a critical mechanism for keeping TPL2 in an inactive but stable state, poised for rapid activation upon cellular stimulation.

Role of IKK Complex in TPL2 Release and Phosphorylation

The IκB kinase (IKK) complex, a central regulator of NF-κB signaling, is indispensable for the activation of TPL2. nih.govuni.lu Upon stimulation by upstream signals, the IKK complex, particularly the IKKβ subunit, phosphorylates p105 at specific serine residues (S927 and S932) in its PEST region. researchgate.netnih.gov This phosphorylation event targets p105 for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The degradation of p105 liberates TPL2 from the inhibitory complex, allowing it to adopt an active conformation. nih.govreactome.org

Beyond its role in p105 degradation, the IKK complex directly phosphorylates TPL2 on serine 400 (S400) in its C-terminus. nih.gov This phosphorylation is a key regulatory step that is independent of p105 release but is crucial for full TPL2 activation and its subsequent signaling to the ERK1/2 MAP kinase pathway. nih.gov Thus, the IKK complex orchestrates two distinct but essential steps in TPL2 activation: the release from its inhibitor and its direct phosphorylation. nih.gov

Allosteric Modulation of TPL2 Activity by 14-3-3 Protein Association

Following IKK-mediated phosphorylation of TPL2 at S400, the 14-3-3 family of scaffolding proteins are recruited to the C-terminus of TPL2. oup.comresearchgate.net The binding of a 14-3-3 dimer to phosphorylated TPL2 induces a conformational change that allosterically enhances its catalytic activity. researchgate.netqiagen.comannualreviews.org This interaction is essential for optimal TPL2-mediated activation of the downstream MEK-ERK pathway. The 14-3-3 proteins act as allosteric cofactors, modulating the activity and conformational state of their target proteins. qiagen.comnih.govnih.gov Therefore, the association with 14-3-3 represents a critical allosteric mechanism that fine-tunes TPL2 kinase activity after its initial release and phosphorylation.

Structural Isoforms and Functional Significance (e.g., 58 kDa vs. 52 kDa)

TPL2 is expressed as two main protein isoforms, a 58 kDa form (long) and a 52 kDa form (short), which arise from alternative translational initiation from the same mRNA transcript. nih.govnih.gov The 58 kDa isoform is initiated from the first ATG start codon, while the 52 kDa isoform is initiated from a downstream ATG. Although both isoforms can form a stable complex with p105 in resting cells, the 58 kDa isoform is preferentially phosphorylated at Threonine-290 (Thr-290) upon stimulation. nih.gov This phosphorylation is a key event in TPL2 activation. nih.gov Furthermore, the 58 kDa isoform is more readily released from the p105 complex following cellular stimulation. nih.gov The released and active 58 kDa isoform is, however, subject to rapid proteasome-mediated degradation, a process that is dependent on its phosphorylation at Thr-290. nih.gov

Importance of C-terminal Degron Sequence for Protein Stability

The stability of many proteins is regulated by specific degradation signals known as degrons. C-terminal degrons are motifs located at the very end of a protein that are recognized by E3 ubiquitin ligases, leading to the protein's ubiquitination and subsequent degradation by the proteasome. plu.edunih.govresearchgate.netcaltech.edu While the rapid degradation of the active 58 kDa TPL2 isoform is established and linked to phosphorylation, the presence and role of a specific C-terminal degron sequence in regulating the stability of TPL2 isoforms is an area of ongoing investigation. The eukaryotic proteome has evolved to be depleted of C-terminal degrons to ensure protein stability, suggesting that the presence of such a sequence in TPL2 would be a highly specific regulatory mechanism. plu.edunih.gov

Downstream Signaling Cascades and Transcriptional Regulation

Inhibition of Tpl2 kinase activity has profound effects on multiple downstream signaling pathways that are crucial for cellular responses to external stimuli. By preventing the phosphorylation of its direct substrates, Tpl2 inhibitors effectively halt the propagation of signals that control inflammation, cell proliferation, and survival patsnap.comnih.gov.

The most well-documented role of Tpl2 is its function as the primary regulator of the MEK-ERK1/2 signaling module downstream of various proinflammatory stimuli acrabstracts.orgnih.gov. Tpl2 is the major mitogen-activated protein kinase kinase kinase (MAP3K) responsible for activating the MAPK/ERK kinase (MEK1/2) in response to ligands for Toll-like receptors (TLRs) and cytokine receptors like TNF-α and IL-1β patsnap.comacrabstracts.orgresearchgate.net.

Upon activation, Tpl2 directly phosphorylates and activates MEK1/2 patsnap.comnih.gov. MEK1/2, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2) patsnap.com. Inhibition of Tpl2 with a specific inhibitor, such as a 1,7-naphthyridine-3-carbonitrile compound, effectively suppresses this cascade, leading to a significant reduction in the phosphorylation of both MEK and ERK nih.govresearchgate.net. For instance, the selective Tpl2 inhibitor GS-4875 was shown to inhibit LPS and TNFα-stimulated phosphorylation of Tpl2, MEK, and ERK in primary human monocytes acrabstracts.org. This blockade of the Tpl2-MEK-ERK pathway is a key mechanism by which Tpl2 inhibitors exert their anti-inflammatory effects, as ERK1/2 activation is essential for the production of several proinflammatory cytokines acrabstracts.orgnih.govnih.gov.

| Kinase | IC50 (µM) | Reference |

|---|---|---|

| Tpl2 | 0.05 | caymanchem.com |

| MK2 | 110 | caymanchem.com |

| p38 MAPK | 180 | caymanchem.com |

| MEK | >40 | caymanchem.com |

| Src | >400 | caymanchem.com |

| PKC | >400 | caymanchem.com |

While Tpl2 is the principal activator of the ERK1/2 pathway, its role in activating the other major MAPK pathways, p38 and c-Jun N-terminal Kinase (JNK), is more nuanced and appears to be context-dependent. Some studies suggest that Tpl2 can activate JNK and, to a lesser degree, p38 by phosphorylating their upstream MAP2Ks, MKK4 and MKK6, respectively nih.govresearchgate.net. Tpl2 has also been implicated in the optimal induction of p38 MAPK in dendritic cells stimulated with bacterial products nih.gov.

However, studies using highly selective Tpl2 kinase inhibitors often show a different picture. For example, the Tpl2 inhibitor 1,7-naphtyridine-3-carbonitrile was found to specifically suppress the phosphorylation of MEK and ERK, but not that of p38 or JNK in LPS-stimulated RAW264.7 cells nih.gov. Similarly, the selective inhibitor GS-4875 demonstrated little to no inhibition of phosphorylated p38 or JNK acrabstracts.org. This suggests that in many cellular contexts, Tpl2 is not the primary MAP3K responsible for activating the p38 and JNK pathways, or that its contribution is less significant compared to its essential role in ERK1/2 activation acrabstracts.orgnih.gov.

In addition to the classical MAPK pathways, Tpl2 has been shown to activate the extracellular signal-regulated kinase 5 (ERK5) pathway nih.gov. This activation occurs through the direct phosphorylation of the upstream MAP2K, MEK5 nih.gov. The ERK5 pathway is another distinct signaling cascade that responds to growth factors and cellular stresses nih.gov. Research in acute myeloid leukemia (AML) cells has demonstrated that inhibition of Tpl2 (also referred to as Cot1) leads to a reduction in ERK5 activation, which is associated with enhanced cell differentiation and cell cycle arrest caymanchem.com. This indicates that the Tpl2-MEK5-ERK5 axis is a functional signaling pathway that can be modulated by Tpl2 inhibitors.

The ultimate consequence of activating MAPK and other signaling cascades is the regulation of transcription factors, which control the expression of genes involved in inflammation, immunity, and cell proliferation. Tpl2 signaling activates a multitude of these key transcription factors thno.orgnih.gov.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Tpl2 is intricately linked with the NF-κB pathway. While Tpl2 activation is downstream of IKK-mediated degradation of the NF-κB precursor p105, activated Tpl2 can in turn influence NF-κB-dependent gene expression nih.govthno.org.

AP-1 (Activator Protein-1): The Tpl2-ERK pathway is a known activator of the AP-1 transcription factor complex, which is typically composed of proteins from the Fos and Jun families nih.gov.

c-Fos: Tpl2 can translocate to the nucleus following certain stimuli, where it can directly phosphorylate histone H3, leading to an increase in the transcriptional activity of c-Fos, a key component of the AP-1 complex nih.gov.

NFAT (Nuclear Factor of Activated T-cells): Overexpression of Tpl2 has been shown to activate NFAT, a critical transcription factor in T-cell activation and immune responses nih.govpnas.org.

C/EBPβ (CCAAT/enhancer-binding protein beta): Tpl2 signaling can activate C/EBPβ, a transcription factor involved in the expression of various inflammatory genes nih.gov.

Ternary Complex Factors (TCFs): In macrophages, the Tpl2-ERK1/2 pathway has been shown to regulate gene expression mediated by the TCF family of transcription factors, which are direct targets of ERK signaling oup.com.

By inhibiting Tpl2, the activation of these transcription factors is diminished, leading to reduced expression of their target genes, which include proinflammatory cytokines like TNF-α, IL-1β, and IL-6 patsnap.comthno.orgacrabstracts.org.

| Transcription Factor | Downstream Effect | Reference |

|---|---|---|

| NF-κB | Induction of inflammatory genes | thno.orgnih.gov |

| AP-1 | Regulation of cell proliferation and inflammation | nih.gov |

| c-Fos | Increased transcriptional activity | nih.gov |

| NFAT | T-cell activation | nih.govpnas.org |

| C/EBPβ | Expression of inflammatory genes | nih.gov |

| TCFs | Regulation of innate immune response genes | oup.com |

Beyond transcriptional regulation, Tpl2 signaling pathways also exert control over gene expression at the post-transcriptional level, primarily by influencing the stability and transport of messenger RNA (mRNA).

The stability of mRNA transcripts is a critical determinant of the level of protein produced. Many inflammatory genes, such as TNF-α, contain AU-rich elements (AREs) in their 3'-untranslated regions (3' UTRs), which mark them for rapid degradation nih.gov. The Tpl2-ERK pathway plays a crucial role in stabilizing these mRNAs, thereby prolonging their half-life and increasing protein production thno.orgnih.gov. One mechanism for this involves the regulation of nucleocytoplasmic transport. For example, the Tpl2-MEK-ERK pathway was found to regulate TNF-α production by controlling the levels of Tip-associated protein (TAP), a key molecule in the transport of TNF-α mRNA from the nucleus to the cytoplasm nih.gov. Inhibition of Tpl2 impaired this process, leading to an accumulation of nuclear TNF-α mRNA and a decrease in cytoplasmic mRNA, ultimately reducing TNF-α protein synthesis nih.gov. Furthermore, downstream effectors of the MAPK pathways, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1) and MAPK-activated protein kinase 2 (MK2), can be activated by Tpl2 signaling and are known to promote mRNA stabilization thno.org.

Post-Transcriptional Control of Gene Expression

Regulation of Cap-Dependent mRNA Translation

Tumor progression locus 2 (TPL2), also known as Cot or MAP3K8, plays a significant role in modulating the translation of messenger RNA (mRNA) through the regulation of the cap-dependent translation process. This mechanism is crucial for the synthesis of proteins involved in the innate immune response. TPL2 activation, particularly in macrophages stimulated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), initiates a signaling cascade that impacts key proteins controlling translation initiation nih.gov.

The primary pathway involves the TPL2-MKK1/2-Erk1/2 signaling axis. Upon activation, TPL2 phosphorylates and activates MKK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases Erk1/2. Activated Erk1/2 can then influence the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of protein synthesis nih.gov.

A key event in cap-dependent translation is the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing it from assembling into the eIF4F complex, which is essential for recruiting the 40S ribosomal subunit to the 5' cap of mRNA. The TPL2-MKK1/2-Erk1/2 pathway promotes the mTORC1-dependent phosphorylation of 4E-BP1. This phosphorylation causes 4E-BP1 to dissociate from eIF4E, freeing eIF4E to bind to the mRNA cap and initiate translation nih.govresearchgate.net. This entire process ensures that the cell can rapidly synthesize specific proteins in response to external stimuli.

Furthermore, TPL2 expression itself is subject to post-transcriptional control. The p38γ and p38δ MAP kinases can regulate TPL2 mRNA translation by modulating the association of the cytoplasmic protein aconitase-1 (ACO1) with the 3' untranslated region (UTR) of TPL2 mRNA nih.gov. This adds another layer of complexity to the regulation of TPL2-mediated effects on protein synthesis.

Control of Polysomal mRNA Recruitment

The efficiency of protein synthesis is directly related to the recruitment of mRNA transcripts to polysomes, which are complexes of one mRNA molecule with two or more ribosomes actively translating it into protein. TPL2 has been shown to be a critical modulator of this process.

In macrophages activated by LPS, TPL2 controls the recruitment of specific mRNAs to polysomes, thereby enhancing their translation. This includes mRNAs that have a 5' terminal oligopyrimidine tract (5'TOP), such as those encoding for elongation factors eEF1α and eEF2 nih.gov. The translation of these 5'TOP mRNAs is highly dependent on the mTORC1 pathway.

More critically for the immune response, TPL2 also governs the polysomal recruitment of mRNAs encoding key inflammatory cytokines, including Tumor Necrosis Factor α (TNFα), Interleukin-6 (IL-6), and Keratinocyte Chemoattractant (KC) nih.gov. By facilitating the association of these cytokine mRNAs with translating polysomes, TPL2 ensures a robust and rapid inflammatory response. This control over polysomal recruitment, coupled with its regulation of cap-dependent translation initiation, establishes TPL2 as a pivotal kinase in the post-transcriptional regulation of inflammatory gene expression nih.gov.

Mechanism of Action of Tpl2 Kinase Inhibitor (hydrochloride)

Competitive Inhibition of ATP Binding

The Tpl2 Kinase Inhibitor (hydrochloride) functions as an ATP-competitive inhibitor nih.govresearchgate.net. This mode of action involves the inhibitor molecule directly competing with the endogenous cellular substrate, adenosine triphosphate (ATP), for binding to the kinase's active site. The kinase domain of TPL2 contains a highly conserved ATP-binding pocket, which is essential for its catalytic activity of transferring a phosphate (B84403) group from ATP to its protein substrates nih.gov. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransferase reaction and inhibiting the downstream signaling cascade, including the activation of MEK and ERK researchgate.netpatsnap.com. This mechanism is reversible and its efficacy is dependent on the relative concentrations of the inhibitor and intracellular ATP nih.govresearchgate.net.

Kinase Selectivity Profile

A crucial characteristic of any kinase inhibitor is its selectivity, or its ability to inhibit the target kinase without significantly affecting other kinases in the human kinome. The Tpl2 Kinase Inhibitor (hydrochloride) demonstrates marked selectivity for TPL2 over several other key signaling kinases.

Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against TPL2 to be 0.05 µM (50 nM) bertin-bioreagent.commedchemexpress.comselleckchem.comcaymanchem.com. In contrast, its inhibitory activity against other kinases is substantially lower, as indicated by significantly higher IC50 values. For instance, it is selective over MEK, p38 MAPK, Src, MK2, and Protein Kinase C (PKC) bertin-bioreagent.comcaymanchem.com. It also shows inhibitory activity against Epidermal Growth Factor Receptor (EGFR), but at concentrations higher than that required for TPL2 inhibition guidetomalariapharmacology.org. This selectivity profile is critical, as it minimizes off-target effects that could arise from the unintended inhibition of other essential signaling pathways.

Table 1: Kinase Selectivity Profile of Tpl2 Kinase Inhibitor (hydrochloride)

| Kinase | IC50 (µM) | Selectivity over TPL2 (Fold) |

|---|---|---|

| TPL2 | 0.05 bertin-bioreagent.comcaymanchem.com | 1 |

| MEK | >40 bertin-bioreagent.comcaymanchem.com | >800 |

| p38 MAPK | 180 bertin-bioreagent.commedchemexpress.comcaymanchem.com | 3600 |

| Src | >400 bertin-bioreagent.comcaymanchem.com | >8000 |

| MK2 | 110 bertin-bioreagent.commedchemexpress.comcaymanchem.com | 2200 |

| PKC | >400 bertin-bioreagent.comcaymanchem.com | >8000 |

Specificity of Binding Site within the Kinase Domain

As an ATP-competitive inhibitor, the Tpl2 Kinase Inhibitor (hydrochloride) binds specifically within the ATP-binding pocket located in the catalytic domain of the TPL2 protein nih.gov. This domain is situated between the N-terminal and C-terminal regions of the kinase . The binding interaction is non-covalent and relies on the formation of hydrogen bonds and other molecular interactions with amino acid residues that line this pocket, the same residues that would typically coordinate the adenine region of the ATP molecule. This targeted binding to the active site directly interferes with the enzyme's catalytic function, preventing the phosphorylation of its downstream substrate, MEK1/2, and thereby blocking the propagation of the signal through the MAPK cascade patsnap.com.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,25-dihydroxyvitamin D3 |

| Aconitase-1 (ACO1) |

| Calcitriol |

| eEF1α |

| eEF2 |

| EGFR |

| Erk1/2 |

| IL-6 |

| KC |

| Lipopolysaccharide (LPS) |

| MEK |

| MK2 |

| p38 MAPK |

| PKC |

| Src |

| TNFα |

Preclinical Research on Tpl2 Kinase Inhibition in Disease Models

Immunomodulatory and Anti-Inflammatory Effects

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a serine/threonine protein kinase that plays a pivotal role in regulating inflammatory and immune responses. patsnap.comfrontiersin.org Preclinical research has extensively investigated the effects of inhibiting Tpl2 kinase in various disease models, revealing its significant immunomodulatory and anti-inflammatory properties. Tpl2 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, and its inhibition disrupts this cascade, leading to a reduction in the expression of pro-inflammatory mediators. patsnap.com

A primary mechanism through which Tpl2 kinase inhibitors exert their anti-inflammatory effects is by suppressing the production of a wide array of pro-inflammatory cytokines and enzymes. Tpl2 is activated by various inflammatory stimuli, including those from Toll-like receptors (TLRs) and cytokine receptors like TNFR1 and IL-1R1. nih.gov This activation, in turn, promotes the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). patsnap.comfrontiersin.org Inhibition of Tpl2 has been shown to disrupt this feedback loop, thereby dampening the inflammatory response in conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov

Studies have demonstrated that Tpl2 signaling is crucial for the production of these key inflammatory molecules in immune cells. researchgate.net For instance, Tpl2-deficient macrophages exhibit an inability to produce TNF-α, which protects against endotoxin (B1171834) shock. researchgate.net Pharmacological inhibition of Tpl2 in human monocytes leads to a dose-dependent decrease in IL-1β transcription and secretion following TLR2 stimulation. nih.gov Furthermore, Tpl2 is implicated in the post-transcriptional regulation of TNF-α, IL-6, IL-1β, and Cyclooxygenase-2 (COX-2). nih.gov In canine dermal fibroblasts, a Tpl2 kinase inhibitor significantly reduced IL-1β-induced IL-8 (a chemokine with similar functions to KC in rodents) mRNA expression. plos.org

However, the regulatory role of Tpl2 on cytokine production can be complex and cell-type specific. While Tpl2 inhibition generally decreases the production of pro-inflammatory cytokines like TNF-α and IL-1β, it has been shown to negatively regulate Interferon-beta (IFN-β) production in macrophages and myeloid dendritic cells. nih.gov In the absence of Tpl2 signaling, stimulation with lipopolysaccharide (LPS) or CpG resulted in increased production of IFN-β and IL-12, while decreasing the anti-inflammatory cytokine IL-10. nih.govucl.ac.uk This suggests that targeting Tpl2 may lead to a nuanced modulation of the cytokine environment rather than a simple broad-spectrum suppression.

| Cytokine/Enzyme | Effect of Tpl2 Inhibition | Cell/Model System | Reference |

|---|---|---|---|

| TNF-α | Decreased production | Macrophages, Monocytes | patsnap.comresearchgate.netnih.gov |

| IL-1β | Decreased production/transcription | Human monocytes, Macrophages | patsnap.comnih.govnih.gov |

| IL-6 | Decreased production | Macrophages, Myeloma microenvironment | patsnap.comnih.govnih.gov |

| IFN-γ | Decreased expression | Invariant NKT cells | nih.gov |

| IL-8 (KC functional homolog) | Decreased mRNA expression | Canine dermal fibroblasts | plos.org |

| COX-2 | Decreased expression (post-transcriptional regulation) | General inflammatory models | nih.gov |

| IL-12 | Increased production | Macrophages, Myeloid dendritic cells | nih.govucl.ac.uk |

| IFN-β | Increased production | Macrophages, Myeloid dendritic cells | nih.gov |

The influence of Tpl2 kinase extends beyond cytokine regulation to encompass the direct modulation of various immune cell functions, affecting both the innate and adaptive arms of the immune system.

Tpl2 kinase is a critical regulator of macrophage function, influencing their activation, inflammatory responses, and polarization. researchgate.netnih.gov Macrophages can be broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. Tpl2 signaling is not only integral for classical M1 activation in response to TLR stimulation but also plays a significant role in M2 differentiation. researchgate.netnih.gov

Research has shown that Tpl2 is required for M2 macrophage activation and the expression of genes involved in both immunoregulatory and pro-fibrotic pathways. nih.gov Specifically, Tpl2 regulates lipid metabolism in macrophages, a process essential for M2 macrophage differentiation. nih.gov The absence or inhibition of Tpl2 can impair M2 differentiation, which has implications for diseases characterized by type 2 immune responses and fibrosis. nih.gov In a coculture system of adipocytes and macrophages, Tpl2 inhibition prevented the increase in M1 marker expression but did not affect the decrease in M2 markers, highlighting a complex role in macrophage polarization. researchgate.net In the context of multiple myeloma, loss of Tpl2 licensed macrophage repolarization in established tumors. nih.gov

| Macrophage Response | Effect of Tpl2 Inhibition/Deficiency | Key Findings | Reference |

|---|---|---|---|

| M2 Differentiation | Impaired | Tpl2 is required for lipolysis and M2 macrophage activation. | nih.gov |

| M1 Polarization | Inhibited | Tpl2 inhibition prevented the increase in M1 marker expression in a coculture model. | researchgate.net |

| Macrophage Repolarization | Licensed | Tpl2 loss promoted macrophage repolarization in the tumor microenvironment. | nih.gov |

Dendritic cells (DCs) are crucial antigen-presenting cells that bridge innate and adaptive immunity, and their function is also modulated by Tpl2 signaling. Upon stimulation with TLR ligands, Tpl2 is essential for the activation of the ERK pathway in DCs, which in turn regulates their cytokine production. ucl.ac.uknih.gov

The inhibition of Tpl2 signaling in myeloid DCs leads to a distinct pattern of cytokine secretion. Similar to macrophages, Tpl2-deficient myeloid DCs exhibit increased production of IL-12 and IFN-β upon TLR stimulation, while the production of the anti-inflammatory cytokine IL-10 is reduced. nih.govucl.ac.uk This suggests that Tpl2 plays a key role in balancing pro- and anti-inflammatory responses in these cells. ucl.ac.uk However, in plasmacytoid DCs (pDCs), Tpl2 signaling is required for the production of both IFN-α and IFN-β, indicating a cell-specific regulatory function. nih.gov The differential regulation of cytokines like IL-12 in DCs versus macrophages highlights the nuanced effects of Tpl2 inhibition on the immune system. nih.gov

| DC Type | Cytokine | Effect of Tpl2 Inhibition/Deficiency | Reference |

|---|---|---|---|

| Myeloid DCs | IL-12 | Increased production | nih.govucl.ac.uk |

| IFN-β | Increased production | nih.gov | |

| IL-10 | Decreased production | nih.govucl.ac.uk | |

| Plasmacytoid DCs | IFN-α | Decreased production | nih.gov |

| IFN-β | Decreased production | nih.gov |

Natural Killer T (NKT) cells are a unique subset of T lymphocytes that share characteristics of both T cells and natural killer cells and play a role in hepatic inflammation. nih.govyoutube.com Preclinical studies have identified Tpl2 as a critical signaling factor in invariant NKT (iNKT) cells. nih.gov The activation of iNKT cells and their subsequent production of effector cytokines are dependent on Tpl2. nih.gov

In a mouse model of immune-mediated liver injury, genetic ablation or pharmacological inhibition of Tpl2 ameliorated liver damage. nih.gov This protective effect was associated with a reduction in the hallmarks of NKT cell activation, including the production of the key effector cytokines IL-4 and IFN-γ. nih.gov The study revealed that Tpl2 regulates the expression of these cytokines through the activation of the ERK and Akt signaling pathways. nih.gov This indicates that targeting Tpl2 could be a therapeutic strategy to modulate NKT cell-driven inflammation in liver diseases. nih.gov

| NKT Cell Function | Effect of Tpl2 Inhibition/Deficiency | Mechanism | Reference |

|---|---|---|---|

| Effector Cytokine Production (IL-4, IFN-γ) | Decreased | Inhibition of ERK and Akt signaling pathways. | nih.gov |

| Activation in Liver Injury Model | Reduced | Amelioration of liver damage. | nih.gov |

Neutrophils are at the forefront of the innate immune defense against infections. nih.gov Recent research has highlighted the importance of Tpl2 in orchestrating neutrophil effector functions. nih.gov Tpl2 is expressed in both human and murine neutrophils and is implicated in their inflammatory and antimicrobial activities. nih.govnih.gov

Studies using Tpl2-deficient neutrophils have shown that Tpl2 promotes the secretion of TNF following stimulation with LPS. nih.govnih.gov Furthermore, Tpl2 is involved in the generation of the oxidative burst, a key antimicrobial mechanism of neutrophils. nih.govnih.gov Consequently, the absence of Tpl2 impairs the ability of neutrophils to kill extracellular bacteria, such as Citrobacter rodentium, in vitro. nih.govnih.gov These findings underscore the cell-intrinsic role of Tpl2 in driving critical neutrophil antimicrobial pathways and suggest that Tpl2 inhibitors could be used to limit neutrophil-mediated inflammation. nih.gov

| Neutrophil Function | Effect of Tpl2 Deficiency | Stimulus | Reference |

|---|---|---|---|

| TNF Secretion | Impaired | LPS | nih.govnih.gov |

| Oxidative Burst (Superoxide generation) | Impaired | fMLP | nih.gov |

| Bacterial Killing | Impaired | Citrobacter rodentium | nih.govnih.gov |

Modulation of Innate and Adaptive Immune Cell Function

Human Cytotoxic T Lymphocyte Effector Functions

Tumor progression locus 2 (Tpl2), also known as MAP3K8, has been identified as a crucial regulator of effector functions in human CD8+ cytotoxic T lymphocytes (CTLs). nih.gov Research has shown that Tpl2 is induced by Interleukin-12 (IL-12) and is selectively expressed in effector memory (TEM) CTLs. nih.govplos.org The inhibition of Tpl2 kinase activity with a specific small molecule inhibitor has been found to block the secretion of key effector cytokines, namely interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as the cytolytic activity of human CTLs. nih.govelsevierpure.com This effect highlights a species-specific role for Tpl2, as its inhibition did not impede the secretion of IFN-γ and TNF-α from murine effector CTLs. nih.govplos.org

The regulatory action of Tpl2 on human CTL effector functions is believed to occur upstream of the MEK/ERK mediated MAP kinase pathway. plos.orgnih.gov This is supported by findings that a MEK1/2 inhibitor also blocks these functions in human CTLs. plos.orgnih.gov The IL-12-induced expression of Tpl2 in human CD8+ T cells suggests its critical role in their function. plos.orgnih.gov Specifically, human TEM CTLs exhibit higher ex vivo expression of MAP3K8 compared to naïve (TN) and central memory (TCM) CTLs. plos.orgnih.gov The targeting of Tpl2 is considered a 'druggable' approach due to its role in activating innate immune cells to produce TNF-α in both mice and humans. plos.orgresearchgate.net

Table 1: Impact of Tpl2 Inhibition on Human CTL Effector Functions

| Function | Effect of Tpl2 Inhibition | Affected Cytokines/Molecules | Upstream Regulator | Reference |

|---|---|---|---|---|

| Cytokine Secretion | Blocked | IFN-γ, TNF-α | IL-12 | nih.govplos.orgelsevierpure.com |

| Cytolytic Activity | Blocked | Not specified | IL-12 | nih.govplos.org |

| Gene Expression | Induced by IL-12 | Tpl2/MAP3K8 | Not specified | nih.govplos.org |

Role in Phagosome Maturation

Tpl2 kinase plays a significant, novel role in the maturation of phagosomes within macrophages, a critical process for the elimination of phagocytosed microbes. nih.govnih.gov This function is independent of the well-established MAP kinase pathway. nih.govembopress.org The catalytic activity of Tpl2 is essential for inducing the acidification and proteolysis of phagosomes in both primary mouse and human macrophages. nih.govnih.gov

By employing quantitative proteomics, researchers have discovered that inhibiting Tpl2's catalytic activity leads to substantial changes in the protein composition of phagosomes. nih.gov A key finding was the decreased abundance of V-ATPase proton pump subunits. nih.govnih.gov Tpl2 stimulates the phosphorylation of DMXL1, a known regulator of V-ATPases, which in turn promotes V-ATPase assembly and subsequent phagosome acidification. nih.gov This mechanism is crucial for the efficient killing of bacteria, such as Staphylococcus aureus and Citrobacter rodentium, following their uptake by macrophages. nih.govnih.gov Therefore, Tpl2 controls innate immune responses to bacteria through the induction of phagosome maturation via V-ATPase. nih.govnih.gov

Table 2: Tpl2's Role in Phagosome Maturation

| Process | Role of Tpl2 Catalytic Activity | Key Proteins Involved | Outcome | Reference |

|---|---|---|---|---|

| Phagosome Acidification | Induces | V-ATPase, DMXL1 | Enhanced microbial killing | nih.govnih.govembopress.org |

| Phagosome Proteolysis | Induces | Not specified | Enhanced microbial killing | nih.gov |

| Phagosome Protein Composition | Regulates | Rab GTPases, V-ATPase subunits | Altered phagosome function | nih.gov |

Regulation of Interferon (IFN) Pathways

Tpl2 kinase has a complex regulatory role in interferon (IFN) pathways, influencing both type I and type II IFN production depending on the cell type and context. In macrophages and myeloid dendritic cells (DCs), Tpl2 signaling negatively regulates the production of IFN-β in response to Toll-like receptor (TLR) stimulation by ligands such as lipopolysaccharide (LPS) and CpG. nih.gov This negative regulation is dependent on protein synthesis and is independent of IL-10. nih.gov

Conversely, in the context of T cell-mediated immunity, Tpl2 is crucial for the production of IFN-γ, the defining cytokine of the Th1 lineage. nih.gov Tpl2 expression is induced by IL-12 in both human and mouse T cells in a STAT4-dependent manner. nih.gov A deficiency in Tpl2 leads to impaired IFN-γ production, which has been demonstrated to compromise host defense against intracellular pathogens like Toxoplasma gondii. nih.govrupress.org Tpl2-deficient CD4+ T cells exhibit poor induction of T-bet and fail to up-regulate STAT4 protein, which is linked to impaired T-cell receptor (TCR)-dependent extracellular signal-regulated kinase (ERK) activation. nih.gov This highlights Tpl2's important functional role in the regulation of Th1 responses and IFN-γ production. nih.gov

Table 3: Tpl2 Regulation of Interferon Pathways

| Interferon Type | Cell Type | Tpl2 Role | Mechanism | Reference |

|---|---|---|---|---|

| IFN-β (Type I) | Macrophages, Myeloid DCs | Negative Regulator | Protein synthesis-dependent, IL-10 independent | nih.gov |

| IFN-γ (Type II) | T cells (CD4+) | Positive Regulator | IL-12/STAT4-dependent induction, promotes T-bet and STAT4 upregulation | nih.govrupress.org |

Efficacy in Inflammatory Disease Animal Models

Resistance to Endotoxin-Induced Septic Shock

In animal models, the inhibition of Tpl2 kinase has been shown to confer resistance to endotoxin-induced septic shock. Mice lacking Tpl2 that were challenged with LPS, a potent endotoxin, exhibited significantly reduced production of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov This demonstrates the critical role of Tpl2 in mediating the inflammatory cascade triggered by endotoxins. The therapeutic potential of targeting Tpl2 is further underscored by the fact that pharmacological inhibitors of Tpl2 can effectively block TNF-α production in response to LPS stimulation in both human and mouse innate immune cells. plos.orgresearchgate.net

Amelioration of Inflammatory Bowel Disease (IBD) Models

The Tpl2/ERK pathway plays a significant role in the pathogenesis of inflammatory bowel disease (IBD). nih.gov In experimental models of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced model, both genetic deficiency and pharmacological inhibition of Tpl2 have been shown to ameliorate the disease. nih.govnih.gov Animals lacking Tpl2 developed only mild colitis and exhibited reduced synthesis of inflammatory cytokines, despite normal activation of NF-κB. nih.gov

Pharmacological inhibition of Tpl2 kinase was found to be as effective as genetic deletion in mitigating colitis. nih.gov This suggests that Tpl2 is a promising therapeutic target for IBD, particularly for Crohn's disease, where increased Tpl2/ERK activation has been observed in patients. nih.gov The efficacy of Tpl2 inhibition in these models points to its potential to control the uncontrolled inflammation characteristic of IBD. plos.orgresearchgate.net

Reduction of Liver Injury (e.g., Concanavalin (B7782731) A-induced hepatitis)

Preclinical studies have demonstrated that targeting specific signaling pathways can reduce liver injury in models such as concanavalin A (Con A)-induced hepatitis, a T-cell-dependent model of autoimmune hepatitis. nih.govnih.gov While direct studies on Tpl2 inhibitors in this specific model are not detailed in the provided context, the known roles of Tpl2 in T-cell function and inflammation are highly relevant. Con A-induced liver damage is mediated by cytotoxic T lymphocytes and involves the secretion of inflammatory cytokines like TNF-α and IFN-γ. nih.govamegroups.org Given that Tpl2 inhibition effectively blocks the production of these key cytokines in human T cells, it is plausible that targeting Tpl2 could ameliorate Con A-induced hepatitis. nih.govelsevierpure.com The model is characterized by an increase in T cells in the liver, and Tpl2's role in T-cell activation and function suggests its potential as a therapeutic target to reduce T-cell-mediated liver injury. nih.gov

Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS). Research has demonstrated that Tpl2 plays a crucial role in the pathogenesis of EAE. nih.gov

In studies where mice were immunized with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide to induce EAE, Tpl2-deficient (Tpl2-KO) mice exhibited significant protection against the disease. nih.govnih.gov Compared to wild-type (WT) mice, the Tpl2-KO mice showed a delay in the onset of symptoms and a marked reduction in disease severity. nih.gov Histological analysis of the CNS in these mice revealed diminished inflammation, less demyelination, and reduced axonal damage. nih.govnih.gov

Further investigation into the mechanism revealed that Tpl2's role is not essential for the initial differentiation or priming of Th17 cells, a key T cell subset in EAE. nih.gov Instead, Tpl2 signaling appears to be critical during the effector phase of the disease within the CNS. nih.gov Adoptive transfer experiments showed that the protective effect was not intrinsic to T cells but was dependent on Tpl2 expression in radiation-resistant stromal cells of the CNS, such as astrocytes. nih.govnih.gov Tpl2 in these cells mediates the inflammatory signals downstream of the IL-17 receptor, linking it to the activation of TAK1, which promotes neuroinflammation. nih.gov Importantly, studies using a mouse strain with a kinase-inactive form of Tpl2 confirmed that its catalytic activity is essential for promoting EAE, suggesting that pharmacological inhibition of Tpl2 kinase activity could be a viable therapeutic strategy. nih.gov

Table 1: Summary of Tpl2 Inhibition Effects in EAE Mouse Model

| Parameter | Wild-Type (WT) Mice | Tpl2-Deficient (KO) Mice | Reference |

|---|---|---|---|

| Disease Onset | Normal | Delayed | nih.gov |

| Clinical Severity | Severe | Reduced | nih.govnih.gov |

| CNS Inflammation | Present | Diminished | nih.govnih.gov |

| Demyelination | Present | Reduced | nih.govnih.gov |

| Axonal Damage | Present | Reduced | nih.gov |

Impact on Acute Pancreatitis

Acute pancreatitis is a serious inflammatory condition of the pancreas that can lead to systemic inflammation and injury to distant organs, such as the lungs. nih.gov Preclinical studies have identified Tpl2 as a critical regulator of the inflammatory response in this disease. nih.gov

In mouse models of acute pancreatitis, induced by either the secretagogue caerulein (B1668201) or by bile salts, the genetic ablation of Tpl2 resulted in a marked reduction in pancreatic inflammation. nih.gov This was evidenced by decreased pancreatic edema and significantly lower infiltration of neutrophils. Similarly, the associated lung inflammation, a common and severe complication of acute pancreatitis, was also significantly attenuated in Tpl2-deficient mice. nih.gov

Interestingly, while Tpl2 ablation profoundly reduced inflammation, it did not alter the degree of acinar cell injury or necrosis in the pancreas in either model. nih.gov This suggests that Tpl2's role is downstream of the initial pancreatic injury and is primarily involved in amplifying the subsequent inflammatory cascade. Mechanistic studies revealed that this effect was dependent on Tpl2 expression in non-myeloid cells. Its absence led to the inhibition of MEK and JNK activation and reduced expression of key pro-inflammatory chemokines and cytokines, including MCP-1, MIP-2, and Interleukin-6 (IL-6). nih.gov

Table 2: Effects of Tpl2 Ablation in a Caerulein-Induced Acute Pancreatitis Model

| Parameter | Wild-Type (WT) Mice | Tpl2-Deficient (-/-) Mice | Reference |

|---|---|---|---|

| Pancreatic Inflammation | Severe | Markedly Reduced | nih.gov |

| Lung Inflammation | Present | Markedly Reduced | nih.gov |

| Pancreatic Necrosis | Unchanged | Unchanged | nih.gov |

| Pro-inflammatory Mediators (MCP-1, MIP-2, IL-6) | Elevated | Reduced | nih.gov |

Modulation of Allergic Airway Inflammation

In contrast to its pro-inflammatory role in many conditions, research in models of allergic airway inflammation reveals a more complex, regulatory function for Tpl2. In a mouse model using house dust mite (HDM) to induce allergic airway inflammation, Tpl2 deficiency led to an unexpected exacerbation of the disease. nih.gov

Compared to wild-type mice, Map3k8−/− (Tpl2-deficient) mice exhibited more severe allergic responses, characterized by increased airway and tissue eosinophilia, heightened lung inflammation, and elevated production of type 2 cytokines such as IL-4, IL-5, and IL-13. nih.gov Serum levels of IgE were also higher in the deficient mice. nih.gov

Through a series of experiments using adoptive cell transfer and cell lineage-specific knockout mice, the study demonstrated that this regulatory function of Tpl2 was not intrinsic to T cells or B cells. nih.gov Instead, the crucial role was traced to dendritic cells (DCs). Tpl2 signaling in DCs acts to inhibit the expression and production of Ccl24 (also known as eotaxin-2), a potent chemokine for eosinophils. nih.gov When the function of Ccl24 was blocked, the exaggerated airway eosinophilia and inflammation observed in mice that received HDM-pulsed Map3k8−/− DCs were prevented. nih.gov This indicates that Tpl2 in DCs plays a key role in preventing severe type 2 airway allergic responses. nih.gov

Table 3: Effects of Tpl2 Deficiency in HDM-Induced Allergic Airway Inflammation

| Parameter | Wild-Type (WT) Mice | Tpl2-Deficient (Map3k8−/−) Mice | Reference |

|---|---|---|---|

| Airway Eosinophilia | Moderate | Increased | nih.gov |

| Lung Inflammation | Moderate | Increased | nih.gov |

| Type 2 Cytokines (IL-4, IL-5, IL-13) | Elevated | Further Increased | nih.gov |

| Ccl24 Production by DCs | Baseline | Elevated | nih.gov |

Effects in Psoriasis Models

Psoriasis is a chronic autoimmune skin disease driven by inflammatory pathways, particularly the IL-23/Th17 axis. Preclinical studies have implicated Tpl2 as a potential therapeutic target in this condition. nih.govnih.gov In a preclinical mouse model where psoriasis-like dermatitis was induced by the topical application of imiquimod (B1671794) (IMQ), the use of a selective Tpl2/TYK2 inhibitor demonstrated therapeutic potential. nih.govsri.com

Topical application of a selective TYK2 inhibitor, BMS-986165, was shown to markedly attenuate the signs of psoriatic dermatitis. nih.gov The treatment suppressed key inflammatory responses in keratinocytes. Mechanistically, the inhibitor was found to suppress the activation of c-Jun by interfering with the AKT-SP1-NGFR signaling pathway, leading to a decrease in local inflammatory responses and a significant improvement in the psoriasis-like skin lesions. nih.gov

Genetic studies also support the role of Tpl2 in psoriasis. Tpl2 deficiency has been shown to have beneficial effects in mouse models of inflammatory disease, including psoriasis. nih.gov The kinase is involved in signaling pathways downstream of inflammatory receptors like IL-1R and TNFR1, which are relevant to the pathogenesis of psoriasis. nih.gov By amplifying local inflammation through the production of TNF and IL-1, Tpl2 contributes to a feedback loop that drives the disease. nih.gov Therefore, its inhibition is seen as a promising strategy to dampen this pathogenic cycle. nih.gov

Table 4: Effect of Topical TYK2 Inhibition on IMQ-Induced Psoriasis-Like Dermatitis

| Parameter | Vehicle Control | Topical TYK2 Inhibitor | Reference |

|---|---|---|---|

| Skin Lesion Severity | Severe | Markedly Attenuated | nih.gov |

| Keratinocyte Inflammatory Response | High | Suppressed | nih.gov |

| c-Jun Activation in Keratinocytes | High | Suppressed | nih.gov |

Role in Clostridium difficile Infection (CDI)

Clostridium difficile infection (CDI) is a major cause of antibiotic-associated diarrhea and colitis, driven by toxins that induce a severe intestinal inflammatory response. Research has identified Tpl2 as a key regulator of this inflammation. nih.govtechnologynetworks.com

Studies have shown that Tpl2 is significantly activated (phosphorylated) in both human and mouse intestinal tissues following exposure to C. difficile toxins or during active infection. nih.gov To investigate its functional role, Tpl2 knockout (TPL2-KO) mice were challenged with C. difficile. These mice were found to be significantly more resistant to CDI than their wild-type counterparts. nih.gov

The resistance in TPL2-KO mice was associated with a significant reduction in intestinal inflammation. nih.govresearchgate.net Levels of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, and KC (a mouse homolog of IL-8), were markedly lower in the ceca and colons of the knockout mice. nih.govresearchgate.net Furthermore, myeloperoxidase (MPO) levels, a marker of neutrophil infiltration, were also significantly reduced. researchgate.net In vitro experiments using bone marrow-derived dendritic cells confirmed these findings, showing that a specific Tpl2 inhibitor could abolish toxin-induced production of these same inflammatory mediators by blocking the activation of the p38 and ERK MAPK pathways. nih.govtechnologynetworks.com

Table 5: Pro-inflammatory Markers in the Intestine during C. difficile Infection

| Marker | Wild-Type (Flox) Mice | Tpl2-KO Mice | Reference |

|---|---|---|---|

| IL-1β | High | Significantly Lower | researchgate.net |

| IL-6 | High | Significantly Lower | researchgate.net |

| TNF-α | High | Significantly Lower | researchgate.net |

| MPO (Myeloperoxidase) | High | Significantly Lower | researchgate.net |

Obesity-Associated Insulin (B600854) Resistance Modulation

Obesity is characterized by a state of chronic, low-grade inflammation that is strongly linked to the development of insulin resistance and type 2 diabetes. nih.govnih.gov Preclinical research has highlighted Tpl2 as a novel target for mitigating these metabolic dysfunctions. nih.govnih.gov

In studies using a diet-induced obesity model, Tpl2 knockout (TPL2KO) mice were fed a high-fat diet. nih.govnih.gov While Tpl2 deletion did not affect body weight gain or the weight of adipose depots compared to wild-type (WT) mice, it led to significant metabolic improvements. nih.govnih.govresearchgate.net Hyperinsulinemic-euglycemic clamp studies revealed that the obese TPL2KO mice had improved whole-body insulin sensitivity, with enhanced glucose uptake in skeletal muscle and better suppression of glucose production by the liver. nih.govnih.gov

This improved metabolic phenotype was consistent with reduced inflammation in key metabolic tissues. nih.gov In the adipose tissue of obese TPL2KO mice, there was attenuated immune cell infiltration, with a more than 70% reduction in the formation of crown-like structures, which are macrophages surrounding dead adipocytes. nih.govresearchgate.net The expression of inflammatory genes was also reduced in both adipose tissue and the liver. nih.govnih.gov Consequently, the obese TPL2KO mice also showed a 30% reduction in hepatic steatosis (fatty liver) compared to obese WT mice. nih.gov Further studies using co-culture systems have shown that Tpl2, particularly within macrophages, is critical for the inflammatory cross-talk between macrophages and adipocytes that impairs insulin signaling. c3m-nice.fr

Table 6: Metabolic and Inflammatory Parameters in High-Fat Diet-Fed Mice

| Parameter | Obese Wild-Type (WT) | Obese Tpl2KO | Reference |

|---|---|---|---|

| Insulin Sensitivity | Impaired | Improved | nih.govnih.gov |

| Adipose Tissue Inflammation | High | Attenuated | nih.govnih.gov |

| Adipose Crown-Like Structures | Present | Reduced (>70%) | nih.gov |

| Hepatic Steatosis (Triglyceride Content) | High | Reduced (~30%) | nih.gov |

Attenuation of Lung Injury Models

Mechanical stress from injurious ventilation can lead to pro-inflammatory cytokine production and significant lung injury. Preclinical studies have investigated the role of Tpl2 in this process, showing that its inhibition is protective. nih.gov

In a mouse model of ventilator-induced lung injury (VILI) using high tidal volume ventilation, Tpl2-deficient mice were protected from injury compared to wild-type mice. nih.gov The protective effects included preserved lung compliance, lower concentrations of protein in the bronchoalveolar lavage fluid (BALF), and reduced inflammatory cell infiltration upon histological examination. nih.gov

Crucially, the protective effect was replicated with a pharmacological Tpl2 inhibitor. When wild-type mice were treated with the Tpl2 inhibitor, either before or even after the initiation of high tidal volume ventilation, they were protected from developing lung injury. nih.gov This was demonstrated by preserved lung compliance and significantly lower concentrations of total protein and the pro-inflammatory cytokine IL-6 in the BALF compared to untreated, ventilated wild-type mice. nih.gov These findings indicate that Tpl2 is a key mediator of both the high-permeability pulmonary edema and the lung inflammation that characterize VILI. nih.gov

Table 7: Key Indicators of Ventilator-Induced Lung Injury

| Parameter | Untreated WT Mice (High Tidal Volume) | Tpl2 Inhibitor-Treated WT Mice (High Tidal Volume) | Reference |

|---|---|---|---|

| Lung Compliance | Decreased | Preserved | nih.gov |

| BALF Protein Concentration | Increased | Lower | nih.gov |

| BALF IL-6 Concentration | Increased | Lower | nih.gov |

| Lung Inflammation | High | Ameliorated | nih.gov |

Research in Cancer Biology Models

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a serine/threonine protein kinase that plays a significant role in intracellular signaling pathways regulating inflammation, immune response, and cell proliferation. patsnap.com Its dysregulation has been implicated in various cancers, making it a target for therapeutic intervention. Preclinical research has explored the effects of Tpl2 kinase inhibition across a range of cancer biology models, revealing its complex and often context-dependent role in tumorigenesis.

The inhibition of Tpl2 kinase has been shown to impact the proliferation of various cancer cells. In models of clear cell renal cell carcinoma (ccRCC), targeting Tpl2 with a specific kinase inhibitor or through RNA interference significantly impaired in vitro cell proliferation capabilities. nih.gov This suggests a direct role for Tpl2 in driving the proliferative machinery of these cancer cells. nih.govnih.gov

In the context of acute myeloid leukemia (AML), the effects of Tpl2 inhibition on proliferation have been studied in specific cell lines. Research using a pharmacological inhibitor of Cot1/Tpl2 in primitive AML KG-1a cells demonstrated an inhibition of proliferation. nih.gov This anti-proliferative effect was associated with an increase in the levels of the cell cycle regulator p27Kip1. nih.gov Studies have utilized various leukemia cell lines, including HL-60, U937, and KG-1a, to investigate the effects of kinase inhibitors on cell viability and proliferation. nih.govnih.govnih.gov

| Cell Line | Cancer Type | Key Findings Related to Tpl2 Inhibition | Reference |

| KG-1a | Acute Myeloid Leukemia (AML) | Inhibition of Tpl2 kinase activity inhibited proliferation, an effect linked to increased p27Kip1 levels. | nih.gov |

| HL-60 | Acute Myeloid Leukemia (AML) | Tpl2 kinase activity was shown to increase in response to differentiating agents. | nih.gov |

| U937 | Acute Myeloid Leukemia (AML) | Tpl2 inhibition, in combination with other agents, was studied for its effects on differentiation. | nih.gov |

| ccRCC cells | Clear Cell Renal Cell Carcinoma | Tpl2 inhibition impaired in vitro cell proliferation. | nih.gov |

Beyond inhibiting proliferation, Tpl2 kinase inhibitors can also promote the differentiation of leukemia cells, a key therapeutic goal in AML. Research has shown that AML is characterized by both dysregulated cell proliferation and impaired cell differentiation. nih.gov The use of a Tpl2 inhibitor in combination with differentiating agents, such as silibinin (B1684548) and 1,25-dihydroxyvitamin D3 (1,25D), was found to enhance the differentiation of AML blasts and the KG-1a cell line. nih.gov The mechanism appears to involve the neutralization of differentiation-antagonizing signals, such as the ERK5 pathway, which is controlled by Tpl2. nih.gov By inhibiting Tpl2, the pro-differentiating effects of agents like 1,25D are augmented, leading to enhanced expression of differentiation-promoting factors and cell cycle regulators. nih.gov

Tpl2 is a critical node in major signaling cascades that are frequently hijacked by cancer cells to promote growth and survival. patsnap.com A primary mechanism of action for Tpl2 inhibitors is the disruption of the mitogen-activated protein kinase (MAPK) pathway. patsnap.com Tpl2 directly phosphorylates and activates MEK1/2, which in turn activates ERK1/2, transmitting pro-survival and proliferative signals. patsnap.com

Preclinical studies have consistently demonstrated that Tpl2 inhibition effectively blocks this cascade.

In clear cell renal cell carcinoma (ccRCC), Tpl2 inhibition markedly suppressed MAPK pathways. nih.gov

In pancreatic ductal adenocarcinoma (PDAC) models with KRAS mutations, Tpl2 was identified as the essential kinase driving both the MAPK and NF-κB signaling cascades downstream of inflammatory signals. nih.gov A Tpl2 inhibitor successfully blocked both of these critical pro-tumorigenic pathways. nih.gov

In models of castration-resistant prostate cancer (CRPC), elevated Tpl2 activity promoted cancer growth through the activation of both MEK/ERK and NF-κB signaling. nih.gov

Furthermore, Tpl2 has been shown to be involved in the activation of other pathways, including the FAK/Akt and CXCL12/CXCR4 signaling axes, which are crucial for cell migration and invasion. nih.gov

The disruption of key signaling pathways by Tpl2 inhibition translates into significant effects on tumor growth and metastasis in animal models. In orthotopic xenograft models of ccRCC, silencing Tpl2 resulted in a significant inhibition of both primary tumor growth and the development of lung metastasis. nih.gov This aligns with data from The Cancer Genome Atlas (TCGA), which shows that Tpl2 overexpression in ccRCC patients correlates with the presence of metastases and poorer outcomes. nih.gov

The role of Tpl2 in cancer is complex, and in some contexts, it can act as a tumor suppressor. This is particularly evident in studies of colitis-associated cancer (CAC). In mouse models where CAC is induced by azoxymethane (B1215336) (AOM) and dextran sodium sulfate (DSS), mice deficient in Tpl2 developed significantly more and larger tumors compared to their wild-type counterparts. nih.govnih.gov This occurred despite similar levels of inflammation, suggesting Tpl2 plays a direct role in suppressing epithelial tumorigenesis downstream of the inflammatory insult. nih.gov

Further investigation revealed that this tumor-suppressive role is specific to certain cell types within the tumor microenvironment. nih.govnih.gov The protective effect was traced to Tpl2 function within intestinal myofibroblasts (IMFs). Tpl2 in these cells normally acts to suppress the production of Hepatocyte Growth Factor (HGF). nih.govnih.gov In the absence of Tpl2, HGF production by IMFs is increased, leading to enhanced activation of the c-Met signaling pathway in epithelial cells, which promotes proliferation, reduces apoptosis, and ultimately accelerates adenocarcinoma formation. nih.govnih.gov This research establishes a specific mesenchymal role for Tpl2 in suppressing epithelial tumorigenesis in the context of chronic inflammation. nih.gov This counter-intuitive, tumor-suppressive function has also been noted in lung carcinogenesis. pnas.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tpl2 kinase has been identified as a key regulator of angiogenesis. nih.govnih.gov Studies have shown that Tpl2 inhibitors can effectively thwart the function of endothelial cells in angiogenesis. nih.govnih.gov

In preclinical mouse models, treatment with a Tpl2 inhibitor significantly reduced peritoneal dissemination of gastric cancer. nih.govresearchgate.net This effect was accompanied by a marked blockage of angiogenesis within the tumor nodules. nih.govnih.gov In vitro and ex vivo experiments confirmed these findings, showing that Tpl2 inhibition prevents the formation of tube-like structures by endothelial cells and blocks their chemotactic motility and migration in response to key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and chemokine (C-X-C motif) ligand 1 (CXCL1). nih.govnih.gov The mechanism involves the inactivation of transcription factors that drive the expression of VEGF. nih.gov These results suggest that Tpl2 inhibitors could function as anti-angiogenic agents, thereby preventing cancer growth and dissemination. nih.gov

Context-Dependent Tumor Suppressor Functions of TPL2

While often implicated in promoting cancer, Tumor progression locus 2 (Tpl2) can also function as a tumor suppressor in a context-dependent manner. biologyinsights.com In mouse models of skin cancer, the absence of Tpl2 resulted in a higher incidence of tumors and more rapid disease progression, suggesting a protective role for Tpl2 in this tissue. biologyinsights.com Mechanistically, the tumor-suppressive effects of Tpl2 in the skin have been linked to the modulation of NF-κB activity, which, when dysregulated in the absence of Tpl2, leads to increased inflammation and tumorigenesis. nih.gov

Similarly, in lung carcinogenesis, Tpl2 has been identified as a suppressor gene. pnas.org Lower levels of Tpl2 have been correlated with reduced survival in lung cancer patients and an accelerated onset and increased number of urethane-induced lung tumors in mice. pnas.orgresearchgate.net The tumor-suppressive function of Tpl2 in the lung appears to be mediated through its positive regulation of the p53 pathway. nih.govpnas.org Tpl2 antagonizes oncogene-induced cell transformation and promotes survival by activating the JNK signaling pathway, which in turn upregulates nucleophosmin (B1167650) (NPM). pnas.org NPM is essential for an optimal p53 response to cellular stress, thereby linking Tpl2 to the p53 tumor suppressor network. pnas.org

In certain types of colon cancer, Tpl2 activity can induce the death of cancer cells, thereby preventing tumor development. biologyinsights.com Furthermore, in intestinal myofibroblasts, Tpl2 has been shown to suppress colon epithelial tumorigenesis by negatively regulating the HGF-c-Met pathway. nih.gov Tpl2-deficient intestinal myofibroblasts exhibited increased production of Hepatocyte Growth Factor (HGF) and were less responsive to the inhibitory effects of TGF-β3. nih.gov

The role of Tpl2 is highly dependent on the specific cell type, the nature of the cancer, and the tumor microenvironment. biologyinsights.com For instance, Tpl2's influence on tumor-associated macrophages can foster an immunosuppressive environment, while in other scenarios, its activity is necessary for the proper functioning of tumor-suppressing mechanisms. biologyinsights.com

Interplay with IL-17A in Tumorigenesis

Interleukin-17A (IL-17A), a pro-inflammatory cytokine primarily produced by activated memory T-cells, plays a significant role in tumorigenesis, often in concert with Tpl2 signaling. nih.gov While IL-17A expression is restricted, its receptor is ubiquitously expressed, allowing for widespread influence. nih.gov Recent studies have highlighted the critical role of Tpl2 in IL-17A-induced tumorigenesis in several cancers, including colon, cervical, and breast cancer. nih.gov

The IL-17A-Tpl2 signaling axis functions upstream of the MEK/ERK and JNK/c-Jun pathways. nih.gov Activation of this pathway by IL-17A leads to increased transcriptional activity of c-fos and c-jun, which in turn induces AP-1-dependent transcription and ultimately promotes cellular transformation. nih.gov This signaling cascade has been implicated in the progression of various cancers. nih.govmdpi.com

Furthermore, the extracellular matrix proteoglycan versican can enhance cancer metastasis by activating myeloid cells through a TLR2/6-Tpl2-mediated pathway within the metastatic niche. nih.gov In a myeloma model, the absence of Tpl2 led to a longer disease latency by preventing the "inflammatory switch" in monocytes and macrophages associated with the tumor. nih.gov

Investigation in Neuroinflammatory Disease Models

Regulation of Microglial Inflammatory Responses